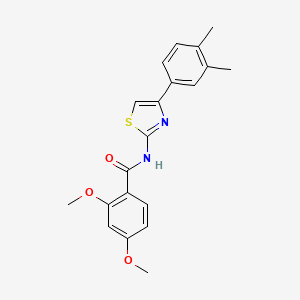

![molecular formula C9H16ClNO2 B2462683 Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2097959-26-5](/img/structure/B2462683.png)

Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

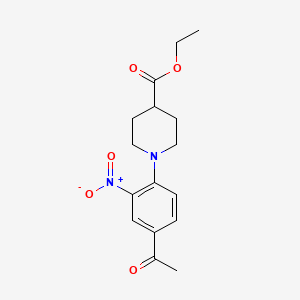

“Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” is a chemical compound with a molecular weight of 205.68 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” is1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” is a powder . It has a molecular weight of 205.68 . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Receptor Topology Studies

The scientific research applications of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride are primarily focused on its use in synthesizing conformationally restricted analogs of amino acids, which are instrumental in studying the topology of various receptors. One notable application is the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, designed to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold of these analogs, including (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, allows for a fixed spatial orientation of the aminocarboxylate moiety and the carboxylic group, making them valuable tools in neurochemical research (Radchenko, Grygorenko, & Komarov, 2008).

Advancements in Synthetic Approaches

Further research has led to the development of novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids, such as 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids. These analogs, representing rigid versions of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile through a series of catalytic and chemoselective reactions. This innovative synthetic route highlights the potential of spirocyclic compounds in medicinal chemistry and drug design due to their unique conformational properties (Yashin et al., 2019).

Applications in Modulating Neurotransmitter Systems

Additionally, the synthesis of spiro[2.3]hexane amino acids as conformationally restricted analogs of γ-aminobutyric acid (GABA) demonstrates the application of these compounds as promising modulators of GABAergic cascades in the human central nervous system. These compounds were synthesized starting from 3-Methylenecyclobutanecarboxylic acid and its methyl ester, employing catalytic cycloaddition reactions and modified Curtius reactions to produce target amino acids. This research underscores the potential of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride derivatives in the development of novel neuroactive substances (Yashin et al., 2017).

Safety and Hazards

The safety information for “Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” includes a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

Eigenschaften

IUPAC Name |

methyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBWGKBTXRAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2(C1)CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)